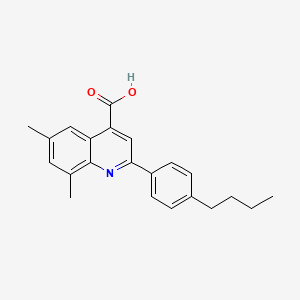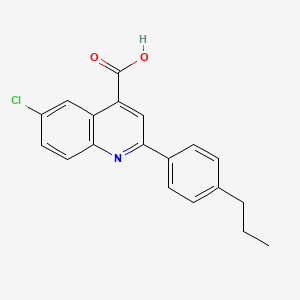
3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon made up of two fused cyclohexane rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxadiazole ring and the tetrahydronaphthalene group. The oxadiazole ring is a heterocycle, meaning it contains atoms of at least two different elements. This could potentially have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data, it’s difficult to provide an analysis of these properties for this compound .Applications De Recherche Scientifique
Pharmacological Properties and Drug Development
1,2,4-Oxadiazole derivatives, including compounds similar to 3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide, have been studied extensively for their varied pharmacological properties. These compounds are known for their antibacterial, anti-inflammatory, antituberculous, anti-fungal, anti-diabetic, and anticancer activities. They function by interacting with biomacromolecules through hydrogen bond interactions, enhancing their pharmacological activity. Recent research highlights the synthesis and pharmacological evaluation of oxadiazole derivatives, showcasing their potential in developing new therapeutic agents with improved efficacy and safety profiles (Wang et al., 2022).
Metal-Ion Sensing Applications
Oxadiazoles, particularly 1,3,4-oxadiazole derivatives, have been identified as promising scaffolds for the development of chemosensors, owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This has encouraged their use in the creation of sensitive and selective sensors for various metal ions, highlighting the versatility of oxadiazole derivatives beyond pharmacological applications (Sharma et al., 2022).
Synthesis and Biological Roles
The synthesis methods and biological significance of 1,3,4-oxadiazoles have been a subject of extensive research. These compounds have been synthesized through various innovative methods, which have enabled the exploration of their medicinal applications. 1,3,4-Oxadiazoles play a crucial role in the development of new medicinal entities for treating a wide array of diseases, emphasizing the importance of these heterocyclic compounds in drug discovery and development (Nayak & Poojary, 2019).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the mechanism of action might refer to how the compound interacts with a particular protein or enzyme. Without specific information on what this compound is intended to do, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s being studied for its chemical properties, future research might focus on exploring its reactivity or synthesizing related compounds .
Propriétés
IUPAC Name |
3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-8-12-17-14(20-18-12)13(19)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8,15H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKIXRPNAMOHCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=NC(=NO3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

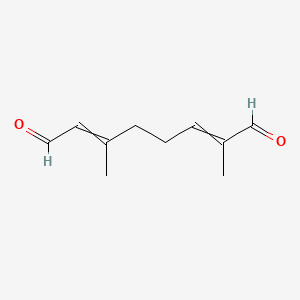
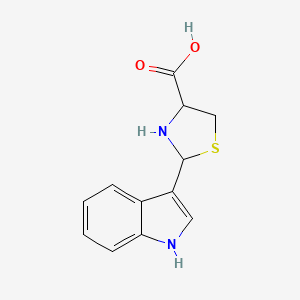
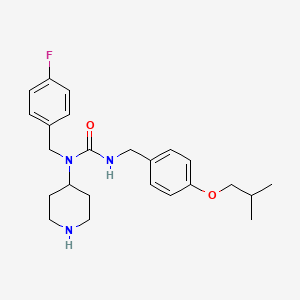
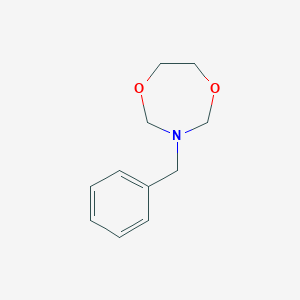



![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)


![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)
